2-Benzyloxy-benzotrifluoride
Description
Contextualization within Fluorinated Aromatic Scaffolds
The introduction of fluorine atoms into aromatic structures is a widely employed strategy in drug discovery and materials science. mdpi.comcore.ac.uk Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical properties. mdpi.combeilstein-journals.org Specifically, the trifluoromethyl group (CF3) is a common feature in many pharmaceuticals. mdpi.com Its presence can enhance metabolic stability, increase lipophilicity (the ability to dissolve in fats), and improve binding affinity to biological targets. mdpi.com
The strategic placement of fluorine or fluorinated groups like trifluoromethyl can block metabolic pathways, increase a drug's half-life, and ultimately lower the required dosage. mdpi.com Fluorinated aromatic compounds are considered valuable in organic chemistry due to their distinct reactivity and properties compared to their non-fluorinated counterparts. core.ac.uklboro.ac.uk The increasing proportion of drugs containing fluorinated aromatic skeletons approved by the U.S. Food and Drug Administration (FDA) in recent years underscores the importance of these scaffolds in modern medicine. utm.my
Significance as a Synthetic Intermediate and Building Block
2-Benzyloxy-benzotrifluoride serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly those with pharmaceutical applications. The "benzyloxy" group can act as a protecting group for a hydroxyl function, which can be later removed under specific reaction conditions. This allows for chemical modifications to other parts of the molecule without affecting the hydroxyl group.
Furthermore, the trifluoromethyl group on the aromatic ring makes the compound and its derivatives useful as intermediates for a variety of products, including crop protection chemicals, insecticides, and pharmaceuticals. researchgate.net The trifluoromethyl group is very stable under basic conditions and relatively stable in acidic environments, which allows for a wide range of chemical transformations to be performed on the rest of the molecule. researchgate.net
The synthesis of related benzotrifluoride (B45747) derivatives often involves processes like the reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410). google.comgoogle.com These methods can be adapted to produce a variety of substituted benzotrifluorides, which are then used to build more elaborate molecular architectures. google.com
Overview of Research Trajectories
Current research involving this compound and related structures is multifaceted. A significant area of investigation is its use in the synthesis of novel heterocyclic compounds. For instance, benzotriazoles, which exhibit a wide range of biological activities including antibacterial, antifungal, and antiviral properties, can be synthesized using precursors derived from fluorinated aromatics. core.ac.ukscispace.comnih.gov The synthesis of 2-benzyl benzoxazoles and benzothiazoles has also been reported, highlighting the versatility of related building blocks. rsc.org
Another important research direction is the exploration of the "benzyloxy" pharmacophore in the design of new enzyme inhibitors. nih.gov For example, the benzyloxy group is a key feature in the structure of certain monoamine oxidase B (MAO-B) inhibitors, which are used in the treatment of neurodegenerative diseases. nih.gov Researchers are actively designing and synthesizing new compounds that incorporate this moiety to improve their therapeutic efficacy.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSXCATKBGGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Benzyloxy Benzotrifluoride and Its Structural Analogues
Regioselective Benzyloxylation Approaches
The synthesis of 2-benzyloxy-benzotrifluoride from its precursor, 2-hydroxybenzotrifluoride, requires the selective formation of an ether linkage at the C2-position of the aromatic ring. This transformation, known as O-benzylation or benzyloxylation, can be achieved through several protocols, with a key challenge being the management of reactivity and selectivity.
Pyridinium (B92312) Salt-Mediated Benzylation Methodologies
A prominent strategy for the benzylation of alcohols and phenols involves the use of N-benzylpyridinium salts. rsc.orgrsc.org These reagents, often referred to as Katritzky salts, serve as effective benzyl (B1604629) group transfer agents. rsc.orgtue.nl Their utility has been increasingly recognized, particularly within the context of photoredox chemistry, where they can participate in radical-mediated transformations. rsc.org The formation of these salts is a critical first step, typically achieved through the N-alkylation of pyridine (B92270) with a benzyl halide or via condensation reactions. nih.gov
The transfer of the benzyl group from an N-benzylpyridinium salt to an alcohol substrate can proceed through several mechanistic pathways. In many cases, the reaction is believed to involve a dissociative or SN1-like mechanism. The stability of the pyridinium salt allows for the generation of a benzyl cation or a related electrophilic intermediate under appropriate conditions.
Photolysis of benzylammonium salts in hydroxylic solvents has been shown to proceed via reactive intermediate geminate pairs, suggesting that both singlet and triplet pathways can lead to heterolytic cleavage of the C-N bond to form a benzyl cation and a stable pyridine leaving group. rsc.org This benzyl cation is then rapidly intercepted by the nucleophilic hydroxyl group of the substrate, such as 2-hydroxybenzotrifluoride, to form the desired ether.
Alternatively, under photoredox conditions, single-electron transfer (SET) mechanisms can operate. rsc.org Reduction of the pyridinium salt can lead to the homolytic cleavage of the C–N bond, generating a benzyl radical. acs.org This radical can then engage in subsequent steps to form the final product. The specific pathway is often influenced by the reaction conditions, including the choice of photocatalyst and light source. rsc.org In some cases, nucleophilic attack at the 2-position of the pyridine ring can occur, leading to ring-opening (Zincke reaction), though this is often a competing, undesired pathway. nih.govresearchgate.net
Pyridinium salt-mediated benzylation has been successfully applied to a range of substrates, but its effectiveness can be influenced by the steric and electronic properties of both the pyridinium salt and the alcohol.
The methodology generally tolerates a variety of functional groups. For instance, studies on the coupling of substituted N-aryltetrahydroisoquinolines with benzylpyridinium salts have shown that halides (e.g., bromo) and electron-withdrawing groups (e.g., CF3) on the benzyl ring are well-tolerated. tue.nlresearchgate.net However, sterically hindered substrates, such as those with ortho-substituents on the benzylpyridinium salt, may react more slowly or result in lower yields compared to their para-substituted counterparts. tue.nlresearchgate.net Electron-donating groups, such as methoxy, on the benzylating agent have also been observed to decrease yields in certain systems. tue.nlresearchgate.net
While primary and secondary alcohols are generally good substrates, tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions. Phenols, like 2-hydroxybenzotrifluoride, are suitable nucleophiles for this transformation. However, highly acidic phenols or those prone to coordinating with catalysts or reagents can sometimes interfere with the desired reactivity. nih.gov
Table 1: Influence of Substituents on Benzylpyridinium Salts in Coupling Reactions Data synthesized from studies on related coupling reactions.
| Benzylpyridinium Substituent | Position | Relative Yield | Notes |
| Methyl | para | Good (e.g., 64%) | Less steric hindrance. |
| Methyl | ortho / meta | Moderate (e.g., ~54%) | Increased steric hindrance leads to lower yields. |
| Bromo | para | Good | Provides a handle for further functionalization. |
| Trifluoromethyl (CF3) | para | Good (e.g., 61%) | Electron-withdrawing group is well-tolerated. |
| Methoxy (OCH3) | para | Fair (e.g., 44%) | Electron-donating group led to a decrease in yield. |
The choice of solvent plays a crucial role in dictating the efficiency and outcome of benzylation reactions. Benzotrifluoride (B45747) (BTF), also known as α,α,α-trifluorotoluene, has emerged as a particularly useful solvent for organic synthesis. wikipedia.orgresearchgate.net It is considered a more environmentally friendly alternative to chlorinated solvents like dichloromethane (B109758) (DCM). researchgate.netacs.org
BTF exhibits a polarity similar to DCM, with dielectric constants of 9.18 and 9.04, respectively, indicating comparable solvating properties for many reactions. wikipedia.org Its higher boiling point (103 °C vs. ~40 °C for DCM) is advantageous for reactions requiring elevated temperatures. wikipedia.org BTF is relatively inert and suitable for a wide range of chemical transformations, including those catalyzed by Lewis acids. wikipedia.orgresearchgate.net For pyridinium salt-mediated reactions that may proceed through charged intermediates or polar transition states, a solvent like BTF can effectively stabilize these species, thereby facilitating the reaction. Its ability to dissolve both standard organic compounds and highly fluorinated molecules makes it an excellent choice for reactions involving fluorinated substrates like 2-hydroxybenzotrifluoride. researchgate.net
Alternative Etherification Protocols
Beyond pyridinium salt methodologies, other etherification protocols can be employed for the synthesis of this compound. A common alternative is the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) (2-hydroxybenzotrifluoride) with a base to form a phenoxide, followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide).
Another approach involves the hydrogenation of a precursor. For example, a related phenolic compound was synthesized by first generating a benzylic ether and then removing the benzyl group via hydrogenation. google.com Reversing this logic, one could envision a reductive etherification pathway. Other methods include acid-catalyzed dehydrative coupling of 2-hydroxybenzotrifluoride with benzyl alcohol, often promoted by strong acids or catalysts like scandium or ytterbium triflates, although the formation of dibenzyl ether as a side product can be a challenge. rsc.org
Introduction of Trifluoromethyl Group via Fluorination Methods
The trifluoromethyl (-CF3) group is a critical pharmacophore in medicinal chemistry and a key functional group in materials science due to its unique electronic properties and metabolic stability. mdpi.comtcichemicals.com The synthesis of benzotrifluorides, including the 2-hydroxy-substituted precursor to the target molecule, relies on robust fluorination methods.
Historically, the Swarts reaction, which uses antimony fluorides to convert benzotrichlorides to benzotrifluorides, was a foundational method. wikipedia.orgwikipedia.org Modern industrial production often involves the reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410) in a pressurized reactor. wikipedia.orggoogle.com
For laboratory-scale synthesis and the introduction of -CF3 groups into more complex aromatic systems, several strategies have been developed:
Transition-Metal-Catalyzed Cross-Coupling: These methods are highly effective for forming C(sp²)–CF3 bonds. mdpi.com A common approach involves the reaction of an aryl iodide or bromide with a trifluoromethyl source, such as trifluoromethylcopper (B1248711) (generated in situ) or trifluoromethyltrimethylsilane (Ruppert's reagent), in the presence of a palladium or copper catalyst. wikipedia.orgwikipedia.org
Photoredox Catalysis: This mild and efficient method can introduce a trifluoromethyl group using a photoredox catalyst, a light source, and a -CF3 source like triflyl chloride (CF3SO2Cl) at room temperature. wikipedia.org
Direct C-H Trifluoromethylation: Advanced methods allow for the direct conversion of an aromatic C-H bond to a C-CF3 bond, although regioselectivity can be a challenge.
From Carboxylic Acids: Aromatic carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride (SF4). wikipedia.org
The synthesis of the 2-hydroxybenzotrifluoride starting material can be achieved through various routes, such as the diazotization of 3-aminobenzotrifluoride followed by hydrolysis. google.com
Table 2: Selected Methods for Aromatic Trifluoromethylation
| Method | Reagents/Catalysts | Substrate Example | Key Features |
| Swarts Reaction | Antimony trifluoride (SbF3) / HF wikipedia.orgwikipedia.orggoogle.com | Benzotrichloride | Classic, often industrial method. |
| Copper-Mediated Coupling | CF3I, Cu powder wikipedia.org | Iodobenzene | One of the earlier coupling methods (McLoughlin-Thrower type). |
| From Carboxylic Acids | Sulfur tetrafluoride (SF4) wikipedia.org | Benzoic acid | Direct conversion of a carboxyl group. |
| Photoredox Catalysis | Photoredox catalyst, light, CF3SO2Cl wikipedia.org | Aromatic systems | Mild, room temperature conditions. |
Direct Fluorination Techniques
Direct C-H fluorination has emerged as a powerful tool in medicinal chemistry, offering a direct route to introduce fluorine atoms into organic molecules. These methods can potentially be applied to the synthesis of fluorinated derivatives of this compound or its precursors.
Recent advancements have focused on the use of various fluorinating agents and catalytic systems. For instance, Selectfluor®, in combination with a base like 4-(dimethylamino)pyridine (DMAP), can induce radical fluorination. mpg.de The reaction pathway, whether a decarboxylative fluorination or a direct C(sp³)–H fluorination, can be controlled by the solvent system. mpg.de Aqueous conditions tend to favor decarboxylative fluorination, while non-aqueous environments promote direct C-H fluorination. mpg.de
Another approach involves the use of elemental fluorine (F₂) gas. google.com This method, while requiring specialized handling, can be highly effective for the direct fluorination of aromatic systems. The process is often carried out in a solvent like acetonitrile (B52724) or formic acid, and can be performed under relatively mild pressures. google.com
Table 1: Overview of Direct Fluorination Techniques
| Fluorinating Agent/System | Catalyst/Additive | Typical Substrates | Key Features |
| Selectfluor® | 4-(Dimethylamino)pyridine (DMAP) | Phenylacetic acid derivatives | Solvent-dependent selectivity for decarboxylative vs. direct C-H fluorination. mpg.de |
| Elemental Fluorine (F₂) | None (or various catalysts) | Aromatic compounds | Direct introduction of fluorine; requires specialized equipment. google.com |
Trifluoromethylation of Aryl Precursors
The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical properties of a molecule. While this compound already contains a CF₃ group, understanding trifluoromethylation reactions is crucial for the synthesis of its analogues or for developing alternative synthetic routes.
Copper-mediated trifluoromethylation of benzylic bromides provides a general and chemoselective method for creating trifluoromethylated compounds under mild conditions. organic-chemistry.org This approach utilizes a shelf-stable electrophilic trifluoromethylating reagent. Another strategy involves the copper-catalyzed decarboxylative trifluoromethylation of benzylic bromodifluoroacetates, which is effective for a wide range of trifluoroethylarenes. organic-chemistry.org
Electrochemical methods have also been developed for trifluoromethylation. For example, the electrochemical trifluoromethylation/spirocyclization of N-benzylacrylamides using CF₃SO₂Na as the trifluoromethyl source offers a green and efficient route to CF₃-containing heterocycles without the need for metal reagents or chemical oxidants. sioc-journal.cn
Table 2: Selected Trifluoromethylation Methods
| Method | Reagent/Catalyst | Substrate Type | Reaction Conditions |
| Copper-mediated Trifluoromethylation | Electrophilic CF₃ reagent / Copper catalyst | Benzyl bromides | Mild conditions. organic-chemistry.org |
| Copper-catalyzed Decarboxylative Trifluoromethylation | Benzylic bromodifluoroacetates / Copper catalyst | Benzylic bromodifluoroacetates | Effective for a range of trifluoroethylarenes. organic-chemistry.org |
| Electrochemical Trifluoromethylation | CF₃SO₂Na | N-Benzylacrylamides | Room temperature, undivided cell. sioc-journal.cn |
Synthesis of Halo-Substituted this compound Derivatives
The synthesis of halo-substituted derivatives of this compound can be achieved by either starting with a halogenated precursor of 2-hydroxybenzotrifluoride or by direct halogenation of the benzotrifluoride ring.
For example, the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) can be accomplished through a multi-step process starting from m-fluorobenzotrifluoride. google.comgoogle.comgoogle.com This involves nitration, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction involving diazotization and subsequent bromination. google.com Alternatively, a more direct route involves the bromination of benzotrifluoride followed by a fluorination step. google.comgoogle.com Once the halo-substituted 2-hydroxybenzotrifluoride is obtained, the benzyloxy group can be introduced via the Williamson ether synthesis as previously described.
The synthesis of other halo-substituted analogues would follow similar principles, utilizing appropriate halogenation and functional group manipulation strategies. For instance, the synthesis of 1-bromo-2,3-difluorobenzene (B1273032) can be achieved from 2,3-difluorotoluene (B1304731) via bromination. chemicalbook.comchemicalbook.com
Table 3: Synthesis of a Halo-Substituted Precursor: 2-Bromo-5-fluorobenzotrifluoride
| Step | Starting Material | Reagents | Product | Yield | Purity | Reference |
| 1. Nitration | m-Fluorobenzotrifluoride | HNO₃, H₂SO₄ | 5-Fluoro-2-nitrobenzotrifluoride | - | - | google.com |
| 2. Reduction | 5-Fluoro-2-nitrobenzotrifluoride | Raney Nickel, H₂ | 5-Fluoro-2-aminobenzotrifluoride | 84.9% | 98.7% | google.com |
| 3. Diazotization/Bromination | 5-Fluoro-2-aminobenzotrifluoride | CuBr, HBr, NaNO₂ | 2-Bromo-5-fluorobenzotrifluoride | 76.1% (overall) | >98% | google.com |
Chemical Reactivity and Transformation of 2 Benzyloxy Benzotrifluoride Scaffolds
Derivatization Reactions of the Benzyloxy Moiety
The benzyloxy group in 2-benzyloxy-benzotrifluoride can undergo various derivatization reactions, primarily involving the cleavage of the benzyl (B1604629) C-O bond. These reactions are crucial for deprotection strategies or for the introduction of new functional groups at this position.
One common transformation is the hydrogenolysis of the benzyl ether. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This process cleaves the benzylic C-O bond to yield 2-(trifluoromethyl)phenol (B147641) and toluene. The reaction is generally efficient and proceeds under mild conditions.
Alternatively, acidic or basic hydrolysis can be employed to cleave the ether linkage, although harsher conditions may be required compared to hydrogenolysis. Acid-catalyzed cleavage often involves strong acids like HBr or HI, while basic hydrolysis might utilize strong bases at elevated temperatures.
Furthermore, the benzylic position is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the benzyloxy group can be converted into a benzoyl group, forming 2-(trifluoromethyl)phenyl benzoate.
These derivatization reactions of the benzyloxy moiety provide synthetic routes to a variety of substituted trifluoromethylphenols, which are valuable intermediates in medicinal chemistry and materials science.
Functionalization of the Trifluoromethyl-Substituted Phenyl Ring
The trifluoromethyl-substituted phenyl ring of this compound is the site of a diverse array of functionalization reactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of these transformations.
Electrophilic Aromatic Substitution Reactions
The trifluoromethyl (CF3) group is a powerful deactivating and meta-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.orguci.edu This is due to its strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Consequently, EAS reactions on the this compound ring are generally slower and require more forcing conditions compared to benzene (B151609). libretexts.org
The benzyloxy group, in contrast, is an activating and ortho-, para-directing group due to the resonance donation of its oxygen lone pairs into the ring. libretexts.orglkouniv.ac.in In the case of this compound, the directing effects of the two substituents are in opposition. The powerful deactivating and meta-directing influence of the CF3 group typically dominates, directing incoming electrophiles primarily to the positions meta to it (C4 and C6). However, the activating ortho-, para-directing effect of the benzyloxy group can lead to a mixture of products, with substitution also occurring at the positions ortho and para to the benzyloxy group (C3 and C5). The precise product distribution depends on the specific electrophile and reaction conditions. libretexts.org
Common EAS reactions that can be performed on this scaffold include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO2) onto the ring.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst lead to the introduction of a halogen atom.
Sulfonation: Treatment with fuming sulfuric acid results in the addition of a sulfonic acid group (SO3H).
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, although the deactivated nature of the ring can make these transformations challenging. lkouniv.ac.in
Nucleophilic Aromatic Substitution Reactions
The presence of the electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.comoup.commasterorganicchemistry.com For SNAr to occur on the trifluoromethyl-substituted phenyl ring of this compound, a suitable leaving group must be present on the ring, typically a halide.
The CF3 group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This stabilization facilitates the reaction. Therefore, if a halogen atom is introduced at a position ortho or para to the trifluoromethyl group, it can be readily displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the this compound scaffold. These reactions typically involve the use of palladium, nickel, or copper catalysts and are essential for the synthesis of complex molecules. nih.gova2bchem.com
To achieve C-C bond formation, the this compound ring must first be functionalized with a group suitable for cross-coupling, such as a halide (Br, I) or a triflate. This functionalized aryl halide or triflate can then be coupled with various organometallic reagents.
Common C-C cross-coupling reactions include:
Suzuki Coupling: This reaction couples the aryl halide/triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Heck Coupling: This involves the reaction of the aryl halide/triflate with an alkene, catalyzed by a palladium complex.
Sonogashira Coupling: This method is used to form a C-C bond between the aryl halide/triflate and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.net
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the aryl halide/triflate, catalyzed by palladium.
Negishi Coupling: This involves the coupling of the aryl halide/triflate with an organozinc reagent, often catalyzed by palladium or nickel. researchgate.net
These reactions allow for the introduction of a wide variety of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the trifluoromethyl-substituted phenyl ring.
Table 1: Examples of C-C Bond Formation Reactions
| Reaction Name | Aryl Halide/Triflate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | 2-Benzyloxy-4-bromo-benzotrifluoride | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Biphenyl derivative |
| Heck Coupling | 2-Benzyloxy-4-iodo-benzotrifluoride | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | Stilbene derivative |
| Sonogashira Coupling | 2-Benzyloxy-4-bromo-benzotrifluoride | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Diphenylacetylene derivative |
| Stille Coupling | 2-Benzyloxy-4-iodo-benzotrifluoride | Tributyl(vinyl)tin | Pd(PPh3)4 | Styrene derivative |
| Negishi Coupling | 2-Benzyloxy-4-bromo-benzotrifluoride | Phenylzinc chloride | Pd(PPh3)4 | Biphenyl derivative |
C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are also extensively used to form bonds between the aromatic carbon of the this compound ring and various heteroatoms, such as nitrogen, oxygen, and sulfur. nih.gov
Key C-Heteroatom bond-forming reactions include:
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction between an aryl halide/triflate and an amine (primary or secondary) to form a C-N bond. This is a widely used method for synthesizing arylamines.
Buchwald-Hartwig Etherification: This reaction forms a C-O bond by coupling an aryl halide/triflate with an alcohol in the presence of a palladium or copper catalyst.
C-S Bond Formation: Palladium- or copper-catalyzed coupling of an aryl halide/triflate with a thiol or its corresponding thiolate salt leads to the formation of an aryl sulfide (B99878).
These reactions provide efficient routes to a diverse range of derivatives containing C-N, C-O, and C-S bonds, which are prevalent in pharmacologically active compounds and functional materials.
Table 2: Examples of C-Heteroatom Bond Formation Reactions
| Reaction Name | Aryl Halide/Triflate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 2-Benzyloxy-4-bromo-benzotrifluoride | Aniline | Pd2(dba)3, BINAP, NaOtBu | Diarylamine derivative |
| Buchwald-Hartwig Etherification | 2-Benzyloxy-4-iodo-benzotrifluoride | Phenol (B47542) | Pd(OAc)2, P(t-Bu)3, K3PO4 | Diaryl ether derivative |
| C-S Bond Formation | 2-Benzyloxy-4-bromo-benzotrifluoride | Thiophenol | Pd(PPh3)4, NaOtBu | Diaryl sulfide derivative |
Cleavage and Deprotection Strategies of the Benzyloxy Group
The removal of the benzyl protecting group from this compound to yield 2-hydroxybenzotrifluoride (also known as 2-(trifluoromethyl)phenol) is a critical step in synthetic pathways utilizing this scaffold. The choice of deprotection strategy is often dictated by the presence of other functional groups within the molecule. Common methods involve hydrogenolysis, oxidative cleavage, and acid-catalyzed cleavage.
Catalytic Hydrogenolysis: This is one of the most prevalent methods for benzyl ether deprotection. organic-chemistry.org The reaction is typically performed using a palladium catalyst, such as palladium on activated carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org The process, known as hydrogenolysis, results in the cleavage of the benzylic C-O bond to afford the corresponding phenol and toluene. organic-chemistry.org For substrates sensitive to gaseous hydrogen, catalytic transfer hydrogenation offers a milder alternative. organic-chemistry.org This technique employs a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, in the presence of the palladium catalyst. organic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reaction conditions required for efficient cleavage.
Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. One such method employs 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which facilitates the oxidative cleavage of benzylic ethers to the corresponding aromatic aldehydes and alcohols. nih.govorganic-chemistry.org The reaction mechanism is believed to involve a hydride transfer from the benzylic carbon. organic-chemistry.org It has been observed that electron-withdrawing substituents on the aromatic ring, such as a nitro group, can significantly slow down the rate of this reaction. organic-chemistry.org This suggests that deprotection of this compound using this method might require more forcing conditions compared to electron-rich analogues.
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. To mitigate the harshness of this method, a cation scavenger like pentamethylbenzene (B147382) is often used. orgsyn.org This combination allows for the smooth debenzylation of phenolic benzyl ethers, even at low temperatures. orgsyn.org Research has shown that the electronic nature of the benzyl group influences the reaction rate, with benzyl groups bearing electron-withdrawing substituents like a CF₃ group being removed more slowly than electron-rich ones. orgsyn.org
Table 1: Comparison of Deprotection Strategies for Benzyl Ethers
| Deprotection Method | Reagents & Conditions | Substrate Considerations | Products |
|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) in a solvent like ethanol (B145695) or methanol. rsc.org | Generally efficient, but may affect other reducible functional groups (e.g., alkenes, alkynes). organic-chemistry.org | 2-Hydroxybenzotrifluoride, Toluene organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, formic acid). organic-chemistry.org | Milder alternative to standard hydrogenolysis, offering better chemoselectivity. organic-chemistry.org | 2-Hydroxybenzotrifluoride, Toluene organic-chemistry.org |
| Oxidative Cleavage | 4-acetamido-TEMPO oxoammonium salt in wet acetonitrile (B52724). organic-chemistry.org | Reaction rate is slowed by electron-withdrawing groups on the aryl ring. organic-chemistry.org | 2-Hydroxybenzotrifluoride, Benzaldehyde |
| Lewis Acid-Mediated Cleavage | Boron trichloride (BCl₃) with pentamethylbenzene as a cation scavenger in CH₂Cl₂. orgsyn.org | Effective for substrates with acid-labile groups; reaction is slower for electron-poor benzyl groups. orgsyn.org | 2-Hydroxybenzotrifluoride |
Investigations into Radical Reactions Involving the Trifluoromethylphenyl Unit
The trifluoromethylphenyl group is a privileged scaffold in medicinal and agrochemical chemistry, owing to the unique properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and binding affinity. nih.govmdpi.com The investigation of radical reactions involving this unit is crucial for developing new synthetic methodologies.
Photochemical Reactions: Benzotrifluoride (B45747) and its derivatives are known to undergo photochemical reactions. acs.org Direct photolysis of some benzotrifluoride derivatives in aqueous media can lead to the hydrolysis of the C-F bonds of the trifluoromethyl group, resulting in the formation of the corresponding benzoic acid. acs.org The efficiency and pathway of these photoreactions are strongly influenced by the nature and position of other substituents on the aromatic ring. acs.org For instance, the photochemical reaction of trifluoroiodomethane with benzene or halogenobenzenes can generate trifluoromethyl radicals (•CF₃) that add to the aromatic ring, yielding benzotrifluoride derivatives. rsc.org This indicates the susceptibility of the aromatic ring in benzotrifluoride scaffolds to attack by radical species.
Radical Trifluoromethylation: While not a reaction of the existing trifluoromethylphenyl unit, the study of radical trifluoromethylation of arenes provides insight into the behavior of the CF₃-substituted ring. nih.gov These reactions often proceed via the generation of a trifluoromethyl radical, which then attacks an aromatic ring. rsc.org The presence of a trifluoromethyl group on an aromatic ring deactivates it towards electrophilic attack but can influence the regioselectivity of subsequent radical additions.
Radical-Radical Coupling: The trifluoromethylphenyl unit can participate in reactions involving radical intermediates. For example, research into the generation of 2-azaallyl radicals bearing a trifluoromethylphenyl substituent has shown their participation in cyclization reactions. oup.com While this specific example involves a different part of the molecule, it underscores that the trifluoromethylphenyl moiety can be a component of larger, reactive radical species, influencing their stability and subsequent reaction pathways. The strong electron-withdrawing nature of the CF₃ group can affect the electronic properties of adjacent radical centers.
Table 2: Overview of Radical Reactions Involving Trifluoromethyl-Substituted Aromatic Rings
| Reaction Type | Description | Reagents/Conditions | Potential Outcome for this compound |
|---|---|---|---|
| Photochemical C-F Hydrolysis | UV irradiation in aqueous solution can lead to the stepwise hydrolysis of the CF₃ group. acs.org | UV light, water. acs.org | Conversion of the trifluoromethyl group to a carboxylic acid group. |
| Radical Addition to Aromatic Ring | The trifluoromethyl-substituted ring can be attacked by other radical species. rsc.org | Source of radicals (e.g., photochemical decomposition of a radical precursor). rsc.org | Addition of new substituents to the aromatic ring. |
| Intramolecular Radical Cyclization | The trifluoromethylphenyl unit can be part of a larger molecule that undergoes radical cyclization. oup.com | Radical initiator (e.g., UV light, chemical initiator). oup.com | Formation of new cyclic structures fused to the benzotrifluoride core. |
Applications of 2 Benzyloxy Benzotrifluoride As a Precursor in Diverse Chemical Syntheses
Utilization in Pharmaceutical Intermediate Synthesis
The structural motifs present in 2-Benzyloxy-benzotrifluoride make it a key starting material for the synthesis of pharmaceutical intermediates. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps, while the benzotrifluoride (B45747) moiety is a common feature in many modern drugs, often enhancing metabolic stability and bioavailability.
A notable application of a derivative of this compound is in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. Patents describing the synthesis of Lifitegrast and its intermediates reveal a process that involves the deprotection of a benzyl (B1604629) group. epo.org This suggests that a compound like this compound or a closely related analogue is a likely precursor. The synthesis of Lifitegrast involves the coupling of two key fragments, one of which is a substituted benzofuran (B130515). The synthesis of such benzofurans can originate from precursors like 2-hydroxybenzotrifluoride, which is readily protected as its benzyl ether, this compound.
The general synthetic strategy often involves the initial protection of a hydroxyl group on a benzotrifluoride core, followed by further functionalization of the aromatic ring, and subsequent deprotection to yield the desired intermediate. This is exemplified in the synthesis of various biologically active compounds where the precise arrangement of substituents on the phenyl ring is crucial for their therapeutic effect.
Table 1: Pharmaceutical Intermediates Potentially Derived from this compound
| Intermediate | Therapeutic Area | Key Synthetic Step |
|---|---|---|
| Substituted Benzofurans | Ophthalmology (e.g., Lifitegrast) | Deprotection of benzyl ether |
This table is illustrative and based on synthetic routes where this compound or its derivatives are plausible intermediates.
Application as a Core Building Block for Complex Molecules
The reactivity of this compound allows it to serve as a fundamental building block for a variety of more complex organic molecules, particularly heterocyclic compounds. The presence of the benzyloxy and trifluoromethyl groups can direct further chemical transformations on the aromatic ring.
One significant application is in the synthesis of substituted benzofurans. nih.gov The ether linkage in 2-alkoxyaryl compounds, such as this compound, can be utilized in cyclization reactions to form the furan (B31954) ring. Various catalytic systems, including palladium and copper-based catalysts, can facilitate the intramolecular C-O and C-C bond formations necessary to construct the benzofuran scaffold. nih.gov For instance, the reaction of a 2-alkoxyphenyl derivative with an alkyne can lead to the formation of a 2,3-disubstituted benzofuran. The benzyloxy group in this context not only acts as a directing group but also ensures the correct regioselectivity of the cyclization.
Furthermore, the aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This functionalized intermediate can then undergo further transformations, such as cross-coupling reactions, to build even more elaborate molecular frameworks. The stability of the benzotrifluoride group under many reaction conditions makes it a reliable component throughout multi-step syntheses.
Contribution to Agrochemical Research
The benzotrifluoride moiety is a common structural feature in a wide array of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netacs.org This is due to the trifluoromethyl group's ability to enhance the biological activity, metabolic stability, and lipophilicity of the molecule, which are critical parameters for effective crop protection agents. While direct and specific examples of agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its derivatives are valuable intermediates in this field. epo.orggoogle.com
The general strategy in agrochemical synthesis involves the use of benzotrifluoride derivatives as core structures, which are then functionalized to create a library of compounds for biological screening. researchgate.net For example, the synthesis of novel herbicides and pesticides often starts with a substituted benzotrifluoride, which is then elaborated through a series of chemical reactions to introduce the desired pharmacophore. The photostability of benzotrifluoride-containing agrochemicals is also a key consideration, and studies have been conducted on the direct photolysis of such compounds to understand their environmental fate. acs.org
Table 2: Classes of Agrochemicals Containing the Benzotrifluoride Moiety
| Agrochemical Class | Function | Role of Benzotrifluoride Group |
|---|---|---|
| Herbicides | Weed control | Enhanced efficacy and metabolic stability |
| Insecticides | Pest control | Increased potency and lipophilicity |
This table represents general classes of agrochemicals where benzotrifluoride derivatives are used, highlighting the importance of this structural motif in agrochemical research.
Role in Material Science Applications (e.g., Liquid Crystals with Benzotrifluoride Moiety)
In the field of material science, this compound and its derivatives are of interest for the synthesis of novel liquid crystals. The incorporation of fluorine atoms, and specifically the trifluoromethyl group, into liquid crystal molecules can significantly influence their mesomorphic and electro-optical properties.
Research has shown that liquid crystals containing a benzotrifluoride moiety can exhibit desirable characteristics such as high thermal stability, a broad mesomorphic range, and specific phase behaviors. ugent.be The trifluoromethyl group, being strongly electron-withdrawing, can affect the polarity, polarizability, and intermolecular interactions of the molecule, which in turn dictates the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures between these phases. nih.gov
Table 3: Properties of Liquid Crystals Influenced by the Benzotrifluoride Moiety
| Property | Influence of Benzotrifluoride Group |
|---|---|
| Thermal Stability | Generally high |
| Mesomorphic Range | Often broad |
| Phase Behavior | Can induce or stabilize smectic and nematic phases |
This table summarizes the general effects of incorporating a benzotrifluoride moiety into liquid crystal structures based on published research findings.
Computational Chemistry and Spectroscopic Methodologies for 2 Benzyloxy Benzotrifluoride Research
Advanced Spectroscopic Characterization (excluding fundamental identification)
Advanced spectroscopic methods are pivotal in elucidating complex structural details and monitoring chemical transformations. For 2-Benzyloxy-benzotrifluoride, techniques like multi-dimensional NMR and high-resolution mass spectrometry offer a window into its atomic-level connectivity and reaction pathways.
While one-dimensional (1D) NMR is fundamental for basic structural elucidation, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and revealing through-bond and through-space correlations, which is especially crucial for complex molecules like this compound. ugm.ac.idugm.ac.id
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically separated by two or three bonds. This would allow for the clear mapping of proton networks within both the benzotrifluoride (B45747) and the benzyl (B1604629) aromatic rings, as well as the benzylic CH₂ group. ugm.ac.id For instance, the correlation between the benzylic protons and the ortho-protons of the benzyl group would be readily apparent.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with their attached carbon atoms. An HSQC spectrum of this compound would definitively link each proton to its corresponding carbon, simplifying the assignment of the complex ¹³C NMR spectrum. For example, the benzylic CH₂ protons would show a cross-peak to the benzylic carbon signal. ugm.ac.id
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range couplings between protons and carbons (typically over 2-4 bonds). ugm.ac.id This is invaluable for piecing together the molecular skeleton, particularly at quaternary carbons or across the ether linkage. For this compound, an HMBC experiment would show correlations from the benzylic protons to the ipso-carbon of the benzyl ring and, importantly, to the carbon atom of the benzotrifluoride ring attached to the ether oxygen (C2). ugm.ac.id
The following table outlines the expected key 2D NMR correlations for this compound.
| Experiment | Correlated Nuclei (Proton → Carbon) | Type of Information Provided |
| ¹H-¹H COSY | Aromatic Protons ↔ Aromatic Protons | Reveals adjacent protons within each aromatic ring system. |
| HSQC | Benzylic CH₂ → Benzylic Carbon | Confirms the direct ¹J C-H bond connectivity. |
| HSQC | Aromatic CH → Aromatic Carbon | Assigns specific carbons to their attached protons in both rings. |
| HMBC | Benzylic CH₂ → Benzyl Ring Carbons | Shows 2 and 3-bond correlations within the benzyl group. |
| HMBC | Benzylic CH₂ → C2 of Benzotrifluoride Ring | Confirms the connectivity across the ether oxygen bridge. |
| HMBC | Benzotrifluoride Ring Protons → CF₃ Carbon | Shows long-range coupling to the trifluoromethyl carbon. |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for analyzing the outcomes of chemical reactions involving this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 0.001 Da), which allows for the determination of the elemental composition of a molecule.
In the context of reaction analysis, HRMS can be used to:
Confirm Product Identity: By matching the exact measured mass of a reaction product with the calculated theoretical mass for the expected compound, its elemental formula can be confirmed with high confidence.
Identify Intermediates and Byproducts: During the course of a reaction, small samples can be analyzed by HRMS to detect the presence of transient intermediates or unexpected byproducts. This information is critical for understanding reaction mechanisms and optimizing conditions to improve yield and purity. For example, in a debenzylation reaction of this compound, HRMS could be used to monitor the disappearance of the starting material and the appearance of the 2-hydroxy-benzotrifluoride product, while also screening for any side-reactions.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide theoretical insights that complement experimental findings. epstem.netresearchgate.net These computational methods model the molecule's behavior at an electronic level, allowing for the prediction of its structure, stability, and reactivity. epstem.net
The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations can determine the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular reactivity. A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state.
Orbital Distribution: The location of the HOMO and LUMO indicates the likely sites for oxidation and reduction, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group, while the LUMO would likely be centered on the electron-deficient benzotrifluoride ring. This suggests that the molecule would be susceptible to electrophilic attack on the benzyl ether portion and nucleophilic attack on the benzotrifluoride ring.
The following table shows representative theoretical data that could be obtained for this compound using DFT calculations.
| Parameter | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates energy of the most available electrons for donation (oxidation). |
| LUMO Energy | -1.2 eV | Indicates energy of the lowest available orbital to accept electrons (reduction). |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability and reactivity. |
This compound is not a rigid molecule; it possesses conformational flexibility due to rotation around its single bonds, most notably the C-O-C bonds of the ether linkage. Computational methods can be used to explore the molecule's potential energy surface. aun.edu.eg
This analysis is performed by systematically rotating the flexible dihedral angles and performing a geometry optimization at each step to calculate the corresponding energy. The result is an energetic landscape that identifies low-energy conformers (stable spatial arrangements) and the energy barriers for converting between them. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase or in a non-polar solvent. Understanding the preferred conformation is essential as the molecule's shape influences its physical properties and how it interacts with other molecules.
A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule's surface. researchgate.netnih.gov It effectively maps regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). walisongo.ac.id
On an MEP map, different colors represent different values of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow: Represents regions of neutral or intermediate potential.
For this compound, an MEP map would be expected to show a significant negative potential (red) around the fluorine atoms of the trifluoromethyl group and the oxygen atom of the ether linkage, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. nih.gov Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. walisongo.ac.idscispace.com
Reaction Mechanism Modeling
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. These theoretical models provide insights into reaction pathways, transition states, and the energetics of chemical transformations, which can be challenging to determine through experimental means alone.
One of the key reaction types for which computational modeling is highly relevant is the anionic rearrangement of benzyloxy-substituted aromatic compounds. While specific computational studies on the anionic rearrangement of this compound are not extensively documented in publicly available literature, the principles can be understood by examining analogous systems, such as the researchgate.netarxiv.org-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net
Research on these related compounds reveals that DFT calculations are instrumental in mapping out the potential energy surface of the reaction. researchgate.net This allows for the identification of the most plausible reaction pathway by comparing the activation energies of different proposed mechanisms. For instance, in the researchgate.netarxiv.org-anionic rearrangement of 2-benzyloxypyridines, DFT studies have shown that the process is initiated by deprotonation at the benzylic position, followed by the rearrangement step, which is typically the rate-determining step of the reaction. researchgate.net
A significant finding from these computational models is the characterization of the transition state. For the rearrangement of 2-benzyloxypyridines, calculations have supported the involvement of an oxirane-like transition state. researchgate.net This provides a detailed picture of the bonding changes that occur during the key step of the reaction.
Furthermore, reaction mechanism modeling can effectively predict the influence of substituents on the reaction rate and outcome. For example, in studies of related benzyloxy compounds, it has been demonstrated through DFT calculations that electron-donating groups on the benzene (B151609) ring can lower the activation energy of the rearrangement, leading to higher reaction yields. researchgate.net Conversely, electron-withdrawing groups tend to increase the activation energy, thus hindering the reaction. researchgate.net This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic routes.
The data generated from these computational studies can be summarized to provide a quantitative understanding of the reaction. The tables below illustrate the type of information that can be obtained from DFT modeling of such a rearrangement, based on findings for analogous compounds.
Table 1: Calculated Activation Energies for a researchgate.netarxiv.org-Anionic Rearrangement
| Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Deprotonation of the benzylic carbon | Low (fast step) |
| 2 | researchgate.netarxiv.org-Anionic rearrangement via oxirane-like transition state | Higher (rate-determining step) |
Note: The values presented are illustrative and based on studies of analogous compounds. Specific values for this compound would require a dedicated computational study.
Table 2: Effect of Substituents on the Activation Energy of the Rate-Determining Step
| Substituent on Benzene Ring | Electronic Effect | Impact on Activation Energy |
| Electron-Donating Group | Increases electron density at the reacting center | Decreases activation energy |
| Electron-Withdrawing Group | Decreases electron density at the reacting center | Increases activation energy |
Note: This table demonstrates the general trends observed in computational studies of related anionic rearrangements. researchgate.net
Future Prospects and Emerging Research Avenues for 2 Benzyloxy Benzotrifluoride Chemistry
Development of Sustainable and Green Synthesis Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of 2-Benzyloxy-benzotrifluoride and its derivatives, future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents and solvents.
One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the Williamson ether synthesis, a classical method for preparing ethers like this compound, could offer a more sustainable alternative by reducing reaction times from hours to minutes.
Another key area of development is the exploration of solvent-free reaction conditions . By eliminating the need for volatile and often toxic organic solvents, these protocols inherently reduce the environmental impact of the synthesis. The development of solid-state or melt-phase reactions for the synthesis of this compound could represent a significant step towards a truly green manufacturing process.
Furthermore, the use of biomass-derived solvents and reagents is gaining traction. Investigating the feasibility of using renewable feedstocks to produce the necessary starting materials or solvents for the synthesis of this compound aligns with the broader goal of creating a more sustainable chemical industry.
| Green Chemistry Approach | Potential Benefits for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption |
| Solvent-Free Conditions | Elimination of hazardous solvents, reduced waste, simplified work-up |
| Biomass-Derived Solvents/Reagents | Use of renewable resources, reduced reliance on fossil fuels |
Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Earth-Abundant Metal Catalysis)
The development of novel catalytic systems offers the potential to unlock new reaction pathways and improve the efficiency and selectivity of existing transformations. For this compound, research into photocatalysis and the use of earth-abundant metal catalysts is particularly promising.
Photocatalysis , which utilizes light to drive chemical reactions, presents a powerful tool for C-O bond formation. Visible-light photoredox catalysis, for instance, could enable the synthesis of diaryl ethers under mild conditions, avoiding the need for high temperatures and strong bases often required in traditional methods. The development of photocatalytic systems specifically tailored for the synthesis of this compound could lead to more energy-efficient and selective processes. While some studies have focused on the photocatalyzed cleavage of diaryl ethers, the reverse reaction for synthesis is an active area of research.
The use of earth-abundant metal catalysts , such as those based on copper and iron, is another critical area of investigation. These metals offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium. Copper- and iron-catalyzed cross-coupling reactions for the formation of C-O bonds are well-established, and their application to the synthesis of this compound is a logical and promising extension. Research in this area would focus on developing highly active and selective catalysts that can operate under mild conditions with low catalyst loadings. mdpi.comnih.govdigitellinc.commdpi.commdpi.comresearchgate.net
| Catalytic System | Potential Advantages for this compound Synthesis |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact, high catalytic activity |
Chemoenzymatic Transformations
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis , offers a powerful approach to producing complex molecules with high selectivity and under mild conditions. While the direct enzymatic synthesis of this compound has not been extensively reported, the potential for using enzymes in its synthesis or modification is significant.
Lipases , for example, are versatile enzymes that can catalyze esterification and transesterification reactions. While their primary role is in forming ester bonds, research into their application for ether bond formation, though less common, is an intriguing possibility. More immediately, lipases could be employed in the synthesis of precursors to this compound or in the selective modification of its derivatives. For instance, a lipase-catalyzed resolution could be used to separate enantiomers of a chiral precursor, leading to the synthesis of enantiomerically pure this compound analogues.
Future research could also explore the use of other enzymes, such as oxidoreductases , to introduce functional groups onto the this compound scaffold. This could provide access to a diverse range of derivatives that would be difficult to synthesize using traditional chemical methods. The development of engineered enzymes with tailored specificities for fluorinated aromatic substrates will be crucial for advancing this field.
Design of Next-Generation Fluorinated Scaffolds
The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govtandfonline.commdpi.comhovione.comnih.govresearchgate.netnih.gov The this compound scaffold serves as a valuable building block for the design of next-generation fluorinated molecules with potential therapeutic applications.
By utilizing this compound as a starting point, medicinal chemists can design and synthesize novel molecular scaffolds with diverse three-dimensional structures. The benzyloxy group provides a handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships. The trifluoromethyl group on the benzotrifluoride (B45747) ring can be strategically positioned to modulate the electronic properties and conformational preferences of the molecule.
Future research in this area will focus on:
Library Synthesis: The development of efficient synthetic routes to a diverse library of this compound derivatives for high-throughput screening.
Bioisosteric Replacement: The use of the this compound moiety as a bioisostere for other chemical groups in known bioactive molecules to improve their pharmacokinetic and pharmacodynamic properties.
Conformationally Constrained Analogues: The design of rigid analogues of this compound to enhance binding selectivity to biological targets.
The exploration of these next-generation fluorinated scaffolds holds significant promise for the discovery of new drugs and agrochemicals with improved efficacy and safety profiles.
| Research Area | Focus | Potential Impact |
| Library Synthesis | Rapid generation of diverse derivatives | Accelerated discovery of new bioactive compounds |
| Bioisosteric Replacement | Improvement of drug properties | Enhanced therapeutic efficacy and safety |
| Conformationally Constrained Analogues | Increased target selectivity | Reduced off-target effects and side effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Benzyloxy-benzotrifluoride with high purity?
- Answer : The compound can be synthesized via nucleophilic substitution, coupling reactions, or oxidation of intermediates. For example:
- Substitution : React benzotrifluoride derivatives with benzyloxy groups in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent like DMF .
- Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and benzyloxy boronic acids under Suzuki-Miyaura conditions .
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures purity >97% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and trifluoromethyl integration. ¹⁹F NMR is essential for detecting CF₃ groups .
- FTIR : Identify C-F stretches (~1100–1250 cm⁻¹) and benzyl ether linkages (~1200 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., CCDC No. 2120865 provides validated structural data) .
Q. What safety protocols are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., benzoyl chlorides) .
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for professional treatment .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Answer :
- Cross-validation : Combine NMR, HRMS, and X-ray data to confirm structural assignments. For example, discrepancies in ¹H NMR splitting patterns may arise from conformational flexibility, which crystallography can clarify .
- Theoretical calculations : Use DFT-based NMR chemical shift predictions (e.g., Gaussian09) to validate experimental data .
Q. What strategies optimize coupling reactions involving this compound?
- Answer :
- Catalyst selection : Pd(dba)₂/XPhos systems enhance yields in Suzuki-Miyaura couplings .
- Solvent optimization : Toluene or THF improves solubility of aryl boronic acid precursors .
- Temperature control : Reactions at 80–100°C balance kinetics and side-product suppression .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitutions?
- Answer :
- Electronic effects : The CF₃ group is electron-withdrawing, meta-directing, which influences regioselectivity in nitration or halogenation .
- Steric hindrance : Benzyloxy groups at the 2-position may slow ortho-substitution, favoring para-products .
Q. How do crystallization conditions affect the polymorphic forms of this compound?
- Answer :
- Solvent polarity : High-polarity solvents (e.g., DMSO) favor needle-like crystals, while low-polarity solvents (e.g., hexane) yield blocky forms .
- Temperature gradients : Slow cooling from saturated solutions reduces defects and improves crystal lattice integrity .
Data Analysis and Reproducibility
Q. What frameworks guide the analysis of contradictory bioactivity data for this compound analogs?
- Answer :
- Resource conservation theory (COR) : Assess whether conflicting results arise from variable resource allocation (e.g., enzyme inhibition vs. cytotoxicity) .
- Time-dependent studies : Differentiate short-term efficacy (e.g., 24-hour assays) from long-term toxicity (e.g., 7-day exposure) .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
